3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid
Description
3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid derivative featuring a dichlorophenyl group at the third position of a trifluorobutanoic acid backbone. Its molecular formula is C₁₀H₆Cl₂F₃O₂, with a molecular weight of 295.06 g/mol (estimated based on structural analogs) . The compound combines electron-withdrawing substituents (chlorine and trifluoromethyl groups), which likely enhance its metabolic stability and lipophilicity compared to non-halogenated analogs.
Properties
Molecular Formula |
C10H7Cl2F3O2 |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7Cl2F3O2/c11-7-2-1-5(3-8(7)12)6(4-9(16)17)10(13,14)15/h1-3,6H,4H2,(H,16,17) |
InChI Key |
SXRIUSWCOPUNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluorobutanoic acid precursors. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 3-(3,5-Dichlorophenyl)-4,4,4-trifluorobutanoic Acid
This positional isomer differs only in the chlorine substitution pattern on the phenyl ring (3,5-dichloro vs. 3,4-dichloro). Key comparisons include:
The 3,5-dichloro isomer’s symmetrical substitution may improve binding to symmetric enzyme active sites, whereas the 3,4-isomer’s asymmetry could favor interactions with chiral targets .
Functional Group Variant: 4,4,4-Trifluoro-3-hydroxybutanoic Acid
This compound replaces the dichlorophenyl group with a hydroxyl group at the third position. Key differences:
The hydroxyl variant exhibits chirality ([α]D = ±15–21° in EtOH/CHCl₃) and serves as a precursor for enantioselective syntheses, whereas the dichlorophenyl analog’s lipophilicity may enhance membrane permeability in drug candidates .
Amino-Substituted Analog: 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic Acid
This compound substitutes the dichlorophenyl group with a cyclopropylamino moiety. Key contrasts:
The cyclopropylamino group introduces basicity and conformational rigidity, which could modulate target selectivity compared to the planar dichlorophenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
